molecular formula C19H21BrN2O B5993650 1-[4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5993650
M. Wt: 373.3 g/mol
InChI Key: LHQGTAKCAOYVGN-UHFFFAOYSA-N
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Description

1-[4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals. The presence of the bromophenyl group adds to its potential biological activity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves a multi-step process. One common method starts with the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and substituted phenylpiperazine in the presence of potassium carbonate in acetonitrile . The intermediate product is then reduced using sodium borohydride in ethanol to yield the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Bromophenyl ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The bromophenyl group may enhance binding affinity and specificity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its specific combination of a piperazine ring and a bromophenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-15(23)17-4-8-19(9-5-17)22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQGTAKCAOYVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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